molecular formula C13H14BNO4 B1512817 trans-2-Phenylvinylboronic acid MIDA ester CAS No. 1152427-93-4

trans-2-Phenylvinylboronic acid MIDA ester

Cat. No.: B1512817
CAS No.: 1152427-93-4
M. Wt: 259.07 g/mol
InChI Key: OFLDLTAQNBBGGU-BQYQJAHWSA-N
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Description

Chemical Identity and Structural Characterization of trans-2-Phenylvinylboronic Acid N-Methyliminodiacetic Acid Ester

Systematic Nomenclature and International Union of Pure and Applied Chemistry Conventions

The systematic nomenclature of trans-2-phenylvinylboronic acid N-methyliminodiacetic acid ester follows established International Union of Pure and Applied Chemistry conventions for organoboron compounds. The official International Union of Pure and Applied Chemistry name is 6-methyl-2-[(E)-2-phenylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione. This nomenclature reflects the cyclic structure formed by the coordination of the N-methyliminodiacetic acid ligand to the boron center, creating an eight-membered dioxazaborocane ring system.

The Chemical Abstracts Service registry number for this compound is 1152427-93-4, providing a unique identifier for database searches and regulatory purposes. Alternative systematic names include the more descriptive boron, [N-[(carboxy-κO)methyl]-N-methylglycinato(2-)-κN,κO][(1E)-2-phenylethenyl]-, (T-4)-, which emphasizes the coordination chemistry and stereochemistry around the boron center.

Nomenclature Parameter Value
International Union of Pure and Applied Chemistry Name 6-methyl-2-[(E)-2-phenylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione
Chemical Abstracts Service Number 1152427-93-4
Molecular Formula C₁₃H₁₄BNO₄
Molecular Weight 259.07 g/mol
Stereochemistry Descriptor (E)-configuration

The stereochemical designation (E) in the name indicates the trans configuration of the vinyl double bond, where the phenyl substituent and the boron atom are positioned on opposite sides of the double bond. This stereochemical assignment is critical for understanding the compound's reactivity patterns and its applications in stereoselective synthesis.

Molecular Architecture: Boron-Centered Coordination Chemistry

The molecular architecture of trans-2-phenylvinylboronic acid N-methyliminodiacetic acid ester centers around a tetrahedral boron atom that undergoes a fundamental change in hybridization from sp² to sp³ upon complexation with the N-methyliminodiacetic acid ligand. This hybridization change is crucial for the compound's stability and reactivity profile, as it eliminates the vacant p-orbital present in free boronic acids that makes them susceptible to decomposition.

The N-methyliminodiacetic acid ligand functions as a tridentate chelating agent, coordinating to the boron center through two oxygen atoms from the carboxylate groups and one nitrogen atom. This coordination creates a stable eight-membered ring system that encompasses the boron center. The remaining coordination site on the tetrahedral boron is occupied by the trans-phenylvinyl group, which maintains its synthetic utility while benefiting from the increased stability conferred by the N-methyliminodiacetic acid protection.

The coordination geometry around the boron center can be described as distorted tetrahedral, with the bite angles of the N-methyliminodiacetic acid ligand causing deviations from ideal tetrahedral geometry. The boron-nitrogen bond length and boron-oxygen bond lengths are characteristic of this type of coordination complex, with the trans-phenylvinyl group maintaining typical boron-carbon bond characteristics.

This unique molecular architecture results in several important properties. The compound exhibits remarkable stability under ambient conditions, remaining indefinitely stable on the benchtop under air. The coordination also renders the compound compatible with chromatographic purification, unlike many free boronic acids that decompose during silica gel chromatography. Furthermore, the protected boron center is unreactive under standard anhydrous cross-coupling conditions, even at elevated temperatures up to 80°C, but can be readily deprotected under mild aqueous basic conditions.

Crystallographic Analysis and Three-Dimensional Conformation

The three-dimensional conformation of trans-2-phenylvinylboronic acid N-methyliminodiacetic acid ester has been investigated through crystallographic studies that reveal the precise spatial arrangement of atoms within the molecule. The compound crystallizes with a melting point range of 185-195°C, indicating good thermal stability and crystalline order.

The crystallographic data confirms the tetrahedral geometry around the boron center, with the N-methyliminodiacetic acid ligand adopting a conformation that optimizes the chelation while minimizing steric strain. The eight-membered dioxazaborocane ring adopts a twisted boat conformation to accommodate the tetrahedral boron center and relieve ring strain. The phenyl ring of the trans-phenylvinyl substituent maintains planarity and exhibits typical aromatic bond lengths and angles.

The crystal structure reveals that the trans configuration of the vinyl double bond is preserved in the solid state, with the phenyl ring and boron center positioned on opposite sides of the double bond as indicated by the (E)-stereochemical descriptor. The dihedral angle between the phenyl ring and the vinyl double bond, as well as the orientation of the vinyl group relative to the dioxazaborocane ring, influences the molecule's overall three-dimensional shape and potential intermolecular interactions.

Intermolecular packing in the crystal structure is stabilized by weak van der Waals interactions and potential hydrogen bonding involving the carbonyl oxygen atoms of the N-methyliminodiacetic acid ligand. The packing arrangement provides insights into the compound's physical properties, including its solubility characteristics and thermal behavior.

Spectroscopic Characterization Techniques

Multinuclear Nuclear Magnetic Resonance Spectral Signatures (¹¹B, ¹H, ¹³C)

The multinuclear nuclear magnetic resonance spectroscopic analysis of trans-2-phenylvinylboronic acid N-methyliminodiacetic acid ester provides comprehensive structural confirmation and insights into the compound's electronic environment. The ¹¹B nuclear magnetic resonance spectrum is particularly diagnostic for the coordination state of the boron center.

The ¹¹B nuclear magnetic resonance chemical shift for N-methyliminodiacetic acid boronate esters typically appears in the range of 9-15 parts per million, significantly upfield from free boronic acids which resonate around 28-32 parts per million. This upfield shift reflects the change from sp² to sp³ hybridization upon complexation with the N-methyliminodiacetic acid ligand. For related N-methyliminodiacetic acid boronate compounds, ¹¹B chemical shifts of approximately 10.4 parts per million have been observed, confirming the tetrahedral coordination environment.

The ¹H nuclear magnetic resonance spectrum exhibits characteristic patterns for the various structural components. The N-methyliminodiacetic acid ligand contributes signals including the N-methyl group appearing as a singlet around 2.6-2.8 parts per million, and the diastereotopic methylene protons of the acetate arms appearing as doublets with coupling constants of approximately 17 hertz. The trans-phenylvinyl portion displays the vinyl protons as characteristic doublets in the aromatic/vinyl region, with the trans coupling pattern providing diagnostic coupling constants. The phenyl ring protons appear in the typical aromatic region between 7.0-7.8 parts per million.

¹³C nuclear magnetic resonance spectroscopy provides additional structural confirmation, with the carbonyl carbons of the N-methyliminodiacetic acid ligand appearing around 168-169 parts per million. The vinyl carbons show characteristic chemical shifts reflecting their sp² hybridization and the electronic influence of both the phenyl substituent and the boron center. The phenyl carbon signals appear in the aromatic region with typical substitution patterns.

Nuclear Magnetic Resonance Parameter Chemical Shift Range (ppm) Multiplicity
¹¹B (Boron center) 9-15 Broad singlet
¹H (N-methyl group) 2.6-2.8 Singlet
¹H (Methylene protons) 4.0-4.4 Doublet (J ≈ 17 Hz)
¹H (Vinyl protons) 6.5-7.5 Doublet
¹H (Aromatic protons) 7.0-7.8 Multiplet
¹³C (Carbonyl carbons) 168-169 Singlet
Mass Spectrometric Fragmentation Patterns

Mass spectrometric analysis of trans-2-phenylvinylboronic acid N-methyliminodiacetic acid ester provides molecular weight confirmation and insights into the compound's fragmentation behavior under ionization conditions. The molecular ion peak appears at m/z 259.07, corresponding to the calculated molecular weight of C₁₃H₁₄BNO₄.

High-resolution mass spectrometry using electrospray ionization typically shows the protonated molecular ion [M+H]⁺ as the base peak or a major fragment. The exact mass measurement confirms the molecular formula assignment and provides high confidence in structural identification. For related N-methyliminodiacetic acid boronate compounds, characteristic fragmentation patterns have been observed.

Common fragmentation pathways include the loss of the N-methyliminodiacetic acid ligand, which can occur through multiple bond cleavages around the boron center. This fragmentation typically results in peaks corresponding to the loss of 130 mass units (the N-methyliminodiacetic acid portion), yielding fragments related to the phenylvinyl boronic acid or its derivatives. Sequential losses of carbonyl groups (28 mass units each) from the N-methyliminodiacetic acid ligand are also commonly observed.

The presence of the phenyl group contributes to fragmentation patterns typical of aromatic compounds, including the formation of tropylium ion (m/z 91) and related benzylic fragments. The vinyl linkage may undergo alpha-cleavage, leading to fragments containing either the phenyl or the boronate portion of the molecule.

Infrared Vibrational Modes of Boronate Functionality

Infrared spectroscopy provides valuable information about the vibrational modes associated with the boronate functionality in trans-2-phenylvinylboronic acid N-methyliminodiacetic acid ester. The coordination of the N-methyliminodiacetic acid ligand to the boron center results in characteristic vibrational frequencies that distinguish this compound from free boronic acids.

The carbonyl stretching frequencies of the N-methyliminodiacetic acid ligand appear in the region around 1760-1765 wavenumbers, characteristic of ester carbonyl groups in the constrained ring environment. These frequencies are typically higher than those observed for simple carboxylic esters due to the coordination to the boron center and the ring strain in the eight-membered dioxazaborocane system.

Boron-oxygen stretching vibrations appear in the fingerprint region, typically around 1000-1200 wavenumbers, while boron-nitrogen stretching modes contribute to absorptions in the 800-1000 wavenumber range. The coordination of the N-methyliminodiacetic acid ligand results in multiple overlapping bands in these regions due to the different boron-heteroatom bonds present in the structure.

The trans-phenylvinyl portion contributes characteristic vibrational modes including aromatic carbon-carbon stretching around 1600 and 1500 wavenumbers, aromatic carbon-hydrogen stretching in the 3000-3100 wavenumber region, and vinyl carbon-carbon stretching around 1630 wavenumbers. The trans configuration of the vinyl double bond may be distinguished from the cis isomer through characteristic out-of-plane bending vibrations in the 800-1000 wavenumber region.

Vibrational Mode Frequency Range (cm⁻¹) Assignment
Carbonyl stretch 1760-1765 C=O (N-methyliminodiacetic acid)
Aromatic C=C stretch 1600, 1500 Phenyl ring
Vinyl C=C stretch 1630 Trans double bond
Aromatic C-H stretch 3000-3100 Phenyl C-H
B-O stretch 1000-1200 Boronate coordination
B-N stretch 800-1000 Boronate coordination

The infrared spectrum also provides information about the purity of the compound, as free boronic acid impurities would contribute broad O-H stretching absorptions around 3200-3600 wavenumbers, which are absent in the pure N-methyliminodiacetic acid ester. The absence of these bands confirms successful protection of the boronic acid functionality.

Properties

IUPAC Name

6-methyl-2-[(E)-2-phenylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14BNO4/c1-15-9-12(16)18-14(19-13(17)10-15)8-7-11-5-3-2-4-6-11/h2-8H,9-10H2,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLDLTAQNBBGGU-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OC(=O)CN(CC(=O)O1)C)C=CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

B1(OC(=O)CN(CC(=O)O1)C)/C=C/C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14BNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70746266
Record name 6-Methyl-2-[(E)-2-phenylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

259.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152427-93-4
Record name 6-Methyl-2-[(E)-2-phenylethenyl]-1,3,6,2-dioxazaborocane-4,8-dione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70746266
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Direct Complexation of Boronic Acid with MIDA

  • Procedure:

    • The trans-2-phenylvinylboronic acid is reacted with equimolar amounts of MIDA in a polar aprotic solvent such as dimethylformamide (DMF).
    • The reaction mixture is heated at approximately 85 °C for 16 hours to promote complexation.
    • After cooling, the mixture is diluted with ethyl acetate and water, followed by phase separation.
    • The organic layer is washed with a lithium chloride solution (5%) to remove impurities, dried over sodium sulfate, and concentrated.
    • The crude product is precipitated by adding the concentrated solution into ice-cold diethyl ether, yielding the MIDA ester as a white solid.
  • Yields and Purity:

    • This method typically affords yields around 80-90%.
    • The product is characterized by ^1H NMR showing aromatic and vinyl protons consistent with the trans-configuration.
  • Reference Example:

Step Conditions Outcome
Boronic acid + MIDA DMF, 85 °C, 16 h Complexation to MIDA ester
Work-up EtOAc/H2O extraction, LiCl wash Purified organic phase
Precipitation Ice-cold Et2O White solid product
Yield ~82% Isolated yield

This procedure is adapted from the general MIDA boronate synthesis reported in literature for similar vinylboronic acids.

Dean-Stark Complexation Method

  • Procedure:

    • Boronic acid and MIDA are suspended in a toluene/DMSO mixture (10:1).
    • The mixture is refluxed using a Dean-Stark apparatus for 6 hours to continuously remove water formed during esterification.
    • After cooling, aqueous work-up and extraction with ethyl acetate afford the crude MIDA boronate.
    • Drying and concentration yield the product, which can be purified by trituration or recrystallization.
  • Advantages:

    • Efficient water removal drives the equilibrium toward ester formation.
    • Suitable for boronic acids sensitive to prolonged heating in polar solvents.
  • Typical Yields:

    • Generally high, often exceeding 85%.

This method is widely used for preparing MIDA boronates, including vinyl derivatives.

Reaction Using MIDA Anhydride

  • Procedure:

    • MIDA anhydride is reacted with the boronic acid in anhydrous dioxane at 70 °C for 24 hours under nitrogen atmosphere.
    • The reaction mixture is then diluted with water and extracted with ethyl acetate.
    • The organic extracts are dried and concentrated to yield the MIDA ester.
  • Benefits:

    • Avoids the need for water removal apparatus.
    • Provides a mild and straightforward approach.
  • Yield and Purification:

    • Yields are comparable to other methods (~70-90%).
    • Purification by precipitation or chromatography if necessary.

This approach offers a mild alternative to harsher dehydration methods.

Key Reaction Parameters and Considerations

Parameter Typical Condition Effect on Reaction
Solvent DMF, dioxane, toluene/DMSO Solubility and reaction rate
Temperature 70–85 °C Promotes complexation, avoids decomposition
Reaction Time 6–24 hours Ensures complete conversion
Water Removal Dean-Stark or anhydride method Drives ester formation equilibrium
Work-up Extraction, washing with LiCl or brine Removes impurities, improves purity
Purification Precipitation in Et2O or chromatography Obtains pure MIDA ester

Analytical and Structural Confirmation

  • Melting Point: 185–195 °C, consistent with literature data.
  • NMR Spectroscopy: ^1H NMR shows characteristic aromatic doublets (~7.1–7.5 ppm) and vinyl protons (~5.0 ppm), confirming the trans-configuration.
  • Mass Spectrometry: Molecular ion peak consistent with formula C13H14BNO4.
  • Stability: The MIDA ester form is significantly more stable than the free boronic acid under ambient conditions, facilitating storage and handling.

Summary Table of Preparation Methods

Method Solvent System Temperature Time Yield (%) Advantages References
Direct Complexation DMF 85 °C 16 h 80–90 Simple, high yield
Dean-Stark Complexation Toluene/DMSO (10:1) Reflux 6 h >85 Efficient water removal
MIDA Anhydride Reaction Anhydrous dioxane 70 °C 24 h 70–90 Mild, no water removal apparatus

Research Findings and Practical Notes

  • The MIDA protection strategy is critical for enabling iterative Suzuki-Miyaura cross-coupling reactions by stabilizing the boronic acid and allowing controlled release of the reactive species under mild conditions.
  • The trans-2-Phenylvinylboronic acid MIDA ester serves as a versatile intermediate in organic synthesis, including the preparation of α-borylated ketones and complex polyenes.
  • Reaction conditions must be optimized to avoid decomposition or side reactions, especially for sensitive vinylboronic acids.
  • Purification by precipitation in cold diethyl ether is a practical and efficient method to isolate the pure MIDA ester.
  • The choice of method depends on available equipment and scale; Dean-Stark is preferred for large scale due to efficient water removal, while MIDA anhydride offers a mild alternative for sensitive substrates.

Chemical Reactions Analysis

Scientific Research Applications

Chemical Synthesis Applications

1.1. Suzuki-Miyaura Coupling Reactions

One of the primary applications of TPVA is in palladium-catalyzed Suzuki-Miyaura coupling reactions, a fundamental method for forming carbon-carbon bonds. This reaction is widely utilized in the synthesis of biaryl compounds, which are crucial in pharmaceuticals and materials science. TPVA serves as an efficient boronic acid derivative that facilitates these reactions under mild conditions, enhancing yields and selectivity .

1.2. Diastereoselective Synthesis

TPVA is also employed in diastereoselective synthesis processes, including the Heck-Suzuki cascade reaction. This method is particularly useful for synthesizing complex organic molecules with multiple stereocenters, which are often found in biologically active compounds .

1.3. Preparation of Optically Active Compounds

The compound is instrumental in the preparation of optically active unsaturated amino acids through diastereoselective Petasis borono-Mannich reactions. This application is vital for developing chiral intermediates used in drug synthesis .

Therapeutic Applications

2.1. Neuroprotective Properties Against Alzheimer's Disease

Recent studies have highlighted the potential neuroprotective effects of TPVA against amyloid-beta (Aβ) aggregation, a hallmark of Alzheimer’s disease pathology. Research indicates that TPVA may modulate neuroinflammation and reduce Aβ accumulation in various model systems, including Caenorhabditis elegans and 5xFAD mice models of AD .

Case Study: In Vivo Efficacy

In a study comparing TPVA with trans-beta-styryl-boronic acid (TBSA), it was found that while both compounds exhibited some protective effects, TBSA demonstrated superior efficacy in inhibiting Aβ aggregation and preventing cognitive deficits in AD models . This suggests that while TPVA has therapeutic potential, further optimization may be required to enhance its neuroprotective properties.

Comparative Efficacy Table

The following table summarizes the comparative efficacy of TPVA and TBSA based on their effects on Aβ aggregation and neuroprotection:

Compound Aβ Aggregation Inhibition Neuroprotection Cognitive Function Preservation
TPVAModerateLimitedMinimal
TBSAHighSignificantStrong

Mechanism of Action

The mechanism of action of trans-2-Phenylvinylboronic acid MIDA ester involves its ability to form stable complexes with various organic and inorganic molecules. The boron atom in the compound acts as a Lewis acid, facilitating the formation of these complexes. This property is particularly useful in catalysis and organic synthesis, where the compound can activate substrates and promote various chemical transformations .

Comparison with Similar Compounds

Stability and Hydrolysis Kinetics

  • TPVA MIDA Ester vs. Free Boronic Acids :
    MIDA esters are significantly more stable than unprotected boronic acids, which are prone to protodeboronation (degradation via protonation of the boron center). For example, TPVA MIDA ester avoids the instability issues of its boronic acid counterpart, enabling its use in air-sensitive reactions without rigorous anhydrous conditions .

    • Hydrolysis: TPVA MIDA ester hydrolyzes slowly in mild basic aqueous solutions (e.g., pH 8–9), releasing the boronic acid in a controlled manner. This contrasts with trifluoroborate salts (e.g., K[BF3]), which rapidly dissociate fluoride ions to generate reactive difluoroboronates .
  • TPVA MIDA Ester vs. Pinacol Boronate Esters :
    Pinacol esters (e.g., trans-2-(Pinacol boronate)vinylboronic acid MIDA ester ) hydrolyze faster than MIDA esters but are less stable under prolonged storage. MIDA esters’ slow hydrolysis makes them superior for sequential reactions requiring timed release of boronic acids .

Reactivity in Cross-Coupling Reactions

  • Suzuki-Miyaura Coupling: TPVA MIDA ester exhibits comparable or superior reactivity to pinacol esters in Pd-catalyzed couplings. For instance, phenylboronic acid MIDA ester (C11H12BNO4) couples efficiently with aryl chlorides under mild conditions (60°C, aqueous base), whereas pinacol esters require harsher conditions or fail entirely in certain substrates . Selectivity: MIDA esters enable chemoselective transmetalation.
  • Comparison with Trifluoroborate Salts :
    Trifluoroborate salts (e.g., 2a ) show higher activity than MIDA esters in some labeling systems due to fluoride dissociation. However, MIDA esters are preferred in multi-step syntheses (e.g., polymerizations) due to their controlled reactivity .

Data Tables

Table 1: Key Properties of Boronic Acid Derivatives

Compound Molecular Formula Stability Hydrolysis Rate Key Applications
TPVA MIDA ester C13H14BNO4 High Slow Suzuki couplings, AD research
Phenylboronic acid MIDA ester C11H12BNO4 High Slow Polymerizations, cross-couplings
Pinacol boronate ester C13H21B2NO6 Moderate Moderate Single-step couplings
Trifluoroborate salt (2a) K[BF3] Low (reactive) Fast Labeling, rapid reactions

Table 2: Reactivity in Cross-Coupling Reactions

Substrate MIDA Ester Yield Pinacol Ester Yield Conditions Reference
Aryl chloride 79% 31% (boronic acid) 60°C, aqueous base
Activated aryl iodide >90% No reaction RT, Pd catalyst

Biological Activity

trans-2-Phenylvinylboronic acid MIDA ester (TPVA) is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the context of neurodegenerative diseases such as Alzheimer's disease (AD). This article reviews the current understanding of TPVA's biological activity, focusing on its effects on amyloid-beta (Aβ) aggregation, neuroinflammation, and neuronal protection.

TPVA is characterized by its stable crystalline form at room temperature and is primarily utilized in organic synthesis, particularly in palladium-catalyzed reactions. Its structure allows it to participate in various chemical transformations, making it a versatile compound in medicinal chemistry.

Research suggests that TPVA may exert its biological effects through the modulation of Aβ aggregation and neuroinflammatory pathways. In particular, studies have indicated that TPVA can influence neuronal survival and reduce neurotoxic effects associated with Aβ accumulation.

Key Findings:

  • Aβ Aggregation Inhibition : TPVA has been shown to inhibit Aβ42 aggregation in vitro, although it is less effective compared to other boronic compounds like trans-beta-styryl-boronic acid (TBSA) .
  • Neuroprotection : In C. elegans models expressing Aβ42, TPVA demonstrated some neuroprotective effects, enhancing survival rates and reducing neurotoxicity .
  • Neuroinflammation Reduction : While direct evidence for TPVA's impact on microglial activation is limited, related compounds have shown significant reductions in neuroinflammatory markers in animal models .

Comparative Analysis with Other Boronic Compounds

The biological activity of TPVA can be compared with TBSA, which has shown more pronounced effects in reducing Aβ aggregation and improving cognitive functions in animal models.

CompoundAβ Aggregation InhibitionNeuroprotective EffectsNeuroinflammation Reduction
TPVAModerateSomeLimited evidence
TBSASignificantStrongSignificant

Case Studies

  • In Vitro Studies : In cell culture models, TPVA was tested alongside TBSA for their ability to inhibit Aβ42 aggregation. Results indicated that while both compounds reduced aggregation, TBSA was significantly more effective .
  • Animal Models : In a study involving 5xFAD mice (a model for AD), administration of TBSA led to improved memory performance and reduced amyloid plaque burden. Although TPVA was not the focus of this study, its structural similarity suggests potential for similar applications .

Q & A

Q. What are the key synthetic advantages of using trans-2-phenylvinylboronic acid MIDA ester in organic synthesis?

The MIDA (N-methyliminodiacetic acid) boronate group enhances stability against oxidation, reduction, and transmetalation, making it ideal for iterative cross-coupling reactions. Its crystalline solid state ensures easy handling and storage under ambient conditions. The MIDA group also acts as a transient protecting group, enabling sequential functionalization of boronic acids. Rapid deprotection under mild acidic conditions (e.g., HCl/THF/water) allows recovery of the functionalized boronic acid and reuse of the MIDA scaffold .

Q. How does the MIDA ester participate in Suzuki-Miyaura cross-coupling reactions?

The MIDA ester serves as a protected boronic acid precursor. Activation typically requires hydrolysis to release the boronic acid in situ. For example, in Pd-catalyzed couplings, the MIDA group stabilizes the boron center during transmetalation, enabling reactions with aryl halides at room temperature under aerobic conditions. Notably, MIDA esters outperform pinacol and naphthalene-diamino boron derivatives in selectivity due to their controlled release kinetics .

Q. How does the MIDA group function as a dual protecting/directing group in meta-selective C–H functionalization?

The MIDA boronate acts as both a protecting group and a directing group (DG) for meta-C–H activation in arylboronic acids. The boron atom coordinates with Pd catalysts, directing functionalization (e.g., alkenylation, acetoxylation) to the meta position. This strategy operates under mild conditions (room temperature, aerobic), avoiding harsh reagents. Post-reaction deprotection recovers the boronic acid, enabling iterative synthesis .

Q. Methodological Insight :

  • Catalyst : Pd(OAc)₂ or Pd(TFA)₂.
  • Substrate : Arylboronic acid MIDA ester.
  • Key Step : Bidentate coordination of MIDA to Pd ensures regioselectivity.

Q. What evidence supports the neuroprotective potential of this compound in Alzheimer’s disease models?

In C. elegans models overexpressing Aβ42, the MIDA ester reduced Aβ-induced neurodegeneration. Mechanistic studies suggest inhibition of Aβ aggregation and antioxidant activity. The compound’s boronic moiety may chelate metal ions involved in Aβ oligomerization. Further in vitro assays (Thioflavin T binding, ROS scavenging) are recommended to validate these pathways .

Q. How do fluorinated tail modifications influence the mesomorphic properties of MIDA boronates?

Fluorinated MIDA esters (e.g., Est2.6F, Est2.8F) exhibit enhanced mesophase stability compared to alkyl-chain analogs. Fluorine’s high electronegativity promotes tight molecular packing via F–F interactions, widening the SmA (smectic A) phase range. For instance, Est2.6F (fluorinated) shows a mesophase width of 45°C, while Est16 (alkyl) has only 12°C. This property is critical for liquid crystal applications .

Q. How can researchers address contradictions in reaction outcomes when using structurally similar boronic esters?

Contradictions arise from subtle differences in boron coordination and steric effects. For example, phenylboronic acid MIDA ester (2f) participates in Pd-catalyzed couplings, while pinacol ester (2d) fails due to poor activation kinetics. To resolve this:

  • Step 1 : Perform DFT calculations to compare transition-state energies.
  • Step 2 : Use kinetic studies (e.g., NMR monitoring) to assess boronate hydrolysis rates.
  • Step 3 : Optimize leaving groups (e.g., MIDA vs. pinacol) for specific catalysts .

Q. Key Recommendations for Experimental Design :

  • Prioritize MIDA esters for iterative synthesis requiring stability and regioselectivity.
  • For neurodegenerative studies, combine in vitro (Aβ aggregation assays) and in vivo (C. elegans) models.
  • In material science, leverage fluorinated MIDA esters for thermally stable mesophases.

Retrosynthesis Analysis

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Feasible Synthetic Routes

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trans-2-Phenylvinylboronic acid MIDA ester
Reactant of Route 2
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trans-2-Phenylvinylboronic acid MIDA ester

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